2-(3-Bromo-5-fluorophenyl)acetaldehyde
Description
2-(3-Bromo-5-fluorophenyl)acetaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol. Its structure features a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 5-position, coupled with an acetaldehyde (–CH₂CHO) side chain. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical and materials chemistry, where halogenated aromatic systems are valued for their electronic and steric effects. The electron-withdrawing Br and F substituents enhance the reactivity of the aldehyde group, making it a versatile intermediate for condensation reactions, Schiff base formation, and nucleophilic additions .
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
InChI Key |
QVEASOVBYXSNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method includes the bromination of 3-fluorophenylacetaldehyde using bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Bromo-5-fluorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of the bromine and fluorine atoms on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Comparisons
2.1.1 2-(3-Bromo-5-fluorophenyl)acetic Acid
- Molecular Formula : C₈H₆BrFO₂
- Key Differences : Replaces the aldehyde (–CHO) group with a carboxylic acid (–COOH).
- Impact on Properties :
- Acidity : The carboxylic acid group increases acidity (pKa ~2.5) compared to the neutral aldehyde.
- Boiling Point : Higher (>200°C, solid at room temperature) due to hydrogen bonding and stronger intermolecular forces.
- Reactivity : Participates in acid-catalyzed reactions (e.g., esterification) rather than aldehyde-specific reactions like nucleophilic addition .
2.1.2 Acetaldehyde (CH₃CHO)
- Molecular Formula : C₂H₄O
- Key Differences : Lacks aromatic and halogen substituents.
- Impact on Properties: Volatility: Boiling point of 20.1°C (highly volatile). Reactivity: More prone to oxidation (to acetic acid) and polymerization. Toxicity: Classified as a carcinogen; 2-(3-Bromo-5-fluorophenyl)acetaldehyde’s halogenation may alter its toxicological profile .
2.1.3 2-(5-Bromo-2-methoxyphenyl)acetaldehyde
- Molecular Formula : C₉H₉BrO₂
- Key Differences : Contains a methoxy (–OCH₃) group at the 2-position instead of fluorine.
- Impact on Properties :
2.2 Physical and Chemical Properties
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